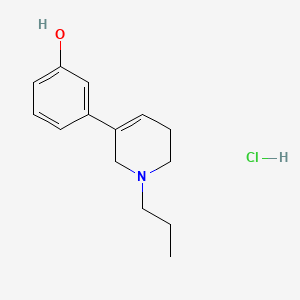
Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride is a chemical compound with the molecular formula C14H19NO·HCl and a molecular weight of 253.772 . This compound is known for its central dopamine agonist properties and has been studied for its potential effects on the central nervous system .
Preparation Methods
The synthesis of Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride involves several steps. One common method includes the reaction of 3-pyridinol with propylamine under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with dopamine receptors.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride involves its interaction with dopamine receptors in the central nervous system. The compound acts as a dopamine agonist, binding to dopamine receptors and mimicking the effects of dopamine. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects such as inhibition of striatal dopamine synthesis, inhibition of dopamine neuronal firing, and modulation of locomotor activity .
Comparison with Similar Compounds
Phenol, 3-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-, hydrochloride can be compared with other similar compounds, such as:
3-(1-Propyl-3-piperidinyl)phenol (3-PPP): Both compounds have similar structures and dopamine agonist properties, but their pharmacological profiles may differ based on the size of the N-alkyl substituent and the saturation level of the six-membered ring.
4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: These compounds also exhibit central dopamine agonist properties and have been studied for their effects on the central nervous system.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological effects, which may offer advantages in certain therapeutic applications .
Properties
CAS No. |
83010-47-3 |
|---|---|
Molecular Formula |
C14H20ClNO |
Molecular Weight |
253.77 g/mol |
IUPAC Name |
3-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)phenol;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5-7,10,16H,2,4,8-9,11H2,1H3;1H |
InChI Key |
PMAXNPOSHISKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC=C(C1)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















